An In-Depth Technical Guide to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
An In-Depth Technical Guide to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, a significant intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all protocols and claims in established scientific principles.
Introduction: A Sterically Influenced Electrophile
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone belongs to the class of α-haloketones, specifically a phenacyl bromide derivative. Its structure is distinguished by a bromine atom positioned on the carbon alpha to a carbonyl group and, notably, by two methoxy groups flanking the ketone on the aromatic ring. This ortho-substitution pattern imparts significant steric hindrance, which modulates the reactivity of the electrophilic centers—the carbonyl carbon and the alpha-carbon—making it a unique and selective building block in complex molecular architecture. This guide will elucidate the practical synthesis, handling, and strategic application of this versatile reagent.
Compound Identification and Physicochemical Profile
Precise identification is critical for reproducibility in research and development. While a dedicated CAS Number is not prominently listed in aggregated public databases, the compound is unambiguously defined by its structural identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | - |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
| Molecular Weight | 259.10 g/mol | (Calculated) |
| Monoisotopic Mass | 257.98917 Da | [1] |
| InChIKey | NCSDTJAJQKENMG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)CBr | [1] |
| Appearance | Off-White to pale yellow solid (inferred from analogs) | - |
| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate | [2][3] |
Synthesis Protocol: Electrophilic α-Bromination
The most direct and widely adopted method for synthesizing 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the electrophilic α-bromination of its precursor, 1-(2,6-dimethoxyphenyl)ethanone. The protocol below is a robust procedure adapted from established methods for the bromination of activated acetophenones.[2][3]
Expertise & Rationale:
The reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol, an electron-rich alkene, acts as a nucleophile, attacking molecular bromine in a classic electrophilic addition mechanism. The steric hindrance from the two ortho-methoxy groups does not prevent this reaction but can influence the reaction rate and stability of the final product. The use of a solvent like chloroform or acetic acid is standard, and controlling the temperature is crucial to prevent side reactions, such as polybromination or aromatic bromination.[4]
Detailed Step-by-Step Methodology:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a neutralizing trap (e.g., sodium thiosulfate solution), dissolve 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq) in glacial acetic acid or chloroform (approx. 10 mL per gram of ketone).
-
Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.05 eq) in the same solvent.
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Begin dropwise addition of the bromine solution to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Monitoring & Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Slowly pour the reaction mixture into a beaker containing cold water (approx. 5-10 times the reaction volume). The crude product should precipitate as a solid.
-
Neutralization: If acetic acid was used, carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.
-
Validation: The identity and purity of the synthesized 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy). The characteristic singlet for the -CH₂Br protons is expected to appear around 4.4-4.7 ppm in the ¹H NMR spectrum.[5]
Synthesis Workflow Diagram
Caption: Role as a precursor in heterocyclic synthesis.
This reactivity makes the title compound a valuable intermediate in the synthesis of novel therapeutic agents. The 2,6-dimethoxy substitution can confer specific conformational properties or metabolic stability to the final molecule, making it a point of interest for medicinal chemists in lead optimization campaigns.
Safety and Handling
As an α-bromoketone, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is expected to be a hazardous substance. While specific data for this isomer is sparse, data from the closely related 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (CAS 60965-26-6) provides a reliable surrogate for safety assessment. [6][7]Phenacyl bromides are known lachrymators and are corrosive. [8] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Classification | Pictogram |
| Skin Corrosion/Irritation | Category 1B/1C (H314: Causes severe skin burns and eye damage) | |
| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) |
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray. [7]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [7]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]* P310: Immediately call a POISON CENTER or doctor/physician. [7] First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention. [9]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately. [9]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [7]
Conclusion
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a valuable, albeit hazardous, chemical intermediate. Its unique steric and electronic properties make it a selective building block for synthesizing complex organic molecules, particularly heterocyclic systems of interest in pharmaceutical and materials science. The synthetic protocol is straightforward, relying on fundamental principles of organic chemistry. Proper adherence to safety protocols is paramount when handling this compound. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this important reagent.
References
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